

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile from Chalcones

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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-hydroxy-5-phenylnicotinonitrile**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclocondensation reaction of a suitable chalcone precursor with malononitrile. This method offers a versatile and efficient route to this class of compounds. The protocols provided are derived from established methodologies for the synthesis of related cyanopyridine and pyridone derivatives.

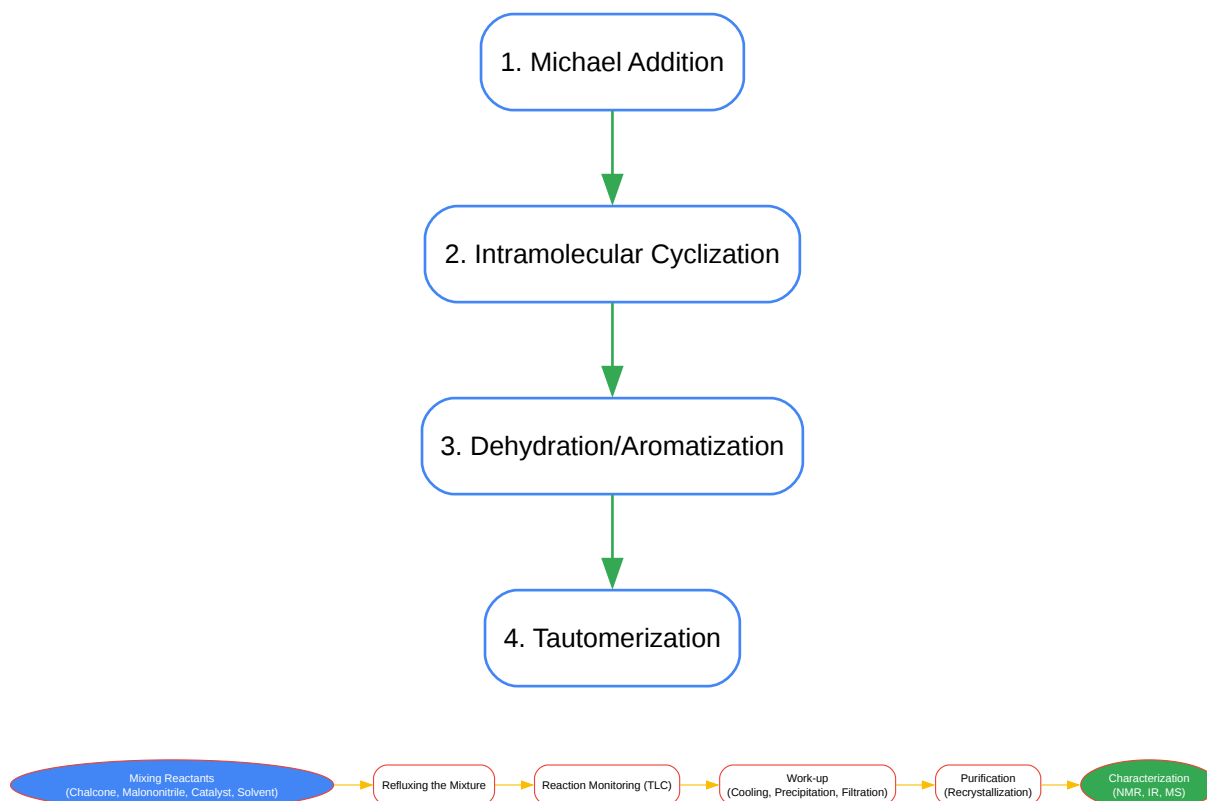
Introduction

Nicotinonitrile and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, making them attractive targets in pharmaceutical research. The synthesis of these compounds from readily available starting materials is of significant interest. One of the most effective methods for constructing the polysubstituted pyridine ring is the reaction of α,β -unsaturated ketones (chalcones) with active methylene compounds like malononitrile. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the desired nicotinonitrile. The 2-hydroxy substituent is typically present as its more stable tautomeric form, 2-pyridone.

Reaction Scheme

The synthesis of **2-hydroxy-5-phenylnicotinonitrile** from a chalcone precursor and malononitrile can be depicted by the following general reaction scheme. The key steps involve the Michael addition of the malononitrile anion to the chalcone, followed by cyclization, and then tautomerization to the more stable 2-pyridone form.

Reaction Mechanism



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